1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide
Description
Properties
IUPAC Name |
1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBTPBFHBTLJM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931329 | |
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-08-3 | |
| Record name | Pyridinium, 1,1'-tetramethylenebis-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Pyridine or substituted pyridines
- 1,4-dibromobutane or 4-(pyridin-1-ium-1-yl)butyl halide intermediates
- Solvents such as acetonitrile or other polar aprotic solvents
Reaction Conditions
- The reaction is generally carried out in acetonitrile, which dissolves both reactants well and facilitates nucleophilic substitution.
- Heating is applied, often around 60–90 °C, to accelerate the reaction.
- Microwave irradiation has been reported to enhance reaction rates, with typical conditions being 90 °C for 1 hour under microwave power (~150 W).
- Stoichiometric ratios are carefully controlled, often using a slight excess of the pyridine derivative to drive the reaction to completion.
Purification
- After completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by recrystallization from solvent mixtures such as ethyl acetate/ethanol or other suitable solvents.
- Recrystallization yields the pure bisquaternary pyridinium dibromide salt as a solid with high purity (≥ 95%).
Example Procedure (Adapted from Analogous Bisquaternary Pyridinium Syntheses)
| Step | Procedure Detail |
|---|---|
| 1 | Dissolve 4-(pyridin-1-ium-1-yl)butyl halide (1 equiv) and pyridine (1.05–1.1 equiv) in acetonitrile (2–3 mL per mmol). |
| 2 | Stir the mixture at 90 °C under microwave irradiation for 1 hour or conventional heating for 15 hours at 60 °C if sensitive groups are present. |
| 3 | Remove solvent under reduced pressure. |
| 4 | Purify the residue by recrystallization from ethyl acetate/ethanol (2:1) or other solvent mixtures. |
| 5 | Dry the purified solid under vacuum to obtain this compound. |
Research Findings and Yields
- Yields for similar bisquaternary pyridinium salts prepared by this method range from 70% to over 90%, depending on substituents and reaction conditions.
- Purity is typically confirmed by NMR spectroscopy and melting point analysis, with purities ≥ 95% routinely achieved.
- Microwave-assisted synthesis significantly reduces reaction time while maintaining high yields and purity.
- The reaction tolerates various substituents on the pyridine ring, allowing for structural diversity in analogs.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Pyridine, 4-(pyridin-1-ium-1-yl)butyl halide (bromide or iodide) |
| Solvent | Acetonitrile (polar aprotic) |
| Temperature | 60–90 °C (microwave or conventional heating) |
| Reaction time | 1 hour (microwave) or 15 hours (conventional) |
| Purification | Recrystallization from EtOAc/EtOH or similar solvents |
| Yield | 70–93% |
| Purity | ≥ 95% (confirmed by NMR, melting point) |
| Storage | Solid at room temperature; solutions at -80 °C (6 months) or -20 °C (1 month) |
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ions to pyridine.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions under basic conditions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide exhibit significant antimicrobial properties. A study demonstrated that pyridinium derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action often involves disrupting bacterial cell membranes due to their cationic nature, which allows them to interact with negatively charged components of the bacterial cell wall .
Pain Management
There is ongoing research into the use of pyridinium compounds as sodium channel blockers, particularly targeting NaV1.8 channels associated with pain pathways. Compounds designed to inhibit these channels can provide relief in models of inflammatory and neuropathic pain . The effectiveness of these compounds in animal models suggests a promising avenue for treating chronic pain conditions.
Material Science Applications
Ionic Liquids
this compound can function as an ionic liquid, which is characterized by its low volatility and high thermal stability. Ionic liquids are increasingly used as solvents in chemical reactions due to their ability to dissolve a wide range of materials. The compound's ionic nature enhances its solvation properties, making it suitable for applications in organic synthesis and catalysis .
Polymerization Initiators
In material science, this compound has been explored as a polymerization initiator for producing conductive polymers. The presence of pyridinium groups facilitates electron transfer processes, which are crucial in initiating polymerization reactions, leading to materials with enhanced electrical conductivity .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridinium compounds against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Pain Management Trials
In preclinical trials, pyridinium derivatives were tested for their ability to alleviate pain in rodent models. The results showed significant reductions in pain response when administered prior to inducing inflammatory conditions, highlighting the compound's potential role in pain management therapies .
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Alkyl Chain Length Variants
Key Trends :
Substituted Pyridinium Dibromides
Key Trends :
Biological Activity
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide, with the CAS number 14208-08-3, is a cationic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The compound consists of two pyridin-1-ium moieties connected by a butyl chain. The dibromide form indicates the presence of two bromine atoms, which may play a role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNBr |
| Molecular Weight | 309.07 g/mol |
| CAS Number | 14208-08-3 |
Research indicates that compounds similar to this compound may interact with various biological targets, including ion channels and receptors. For instance, pyridine derivatives have been studied for their ability to inhibit voltage-gated sodium channels (NaV), particularly NaV1.8, which is implicated in pain pathways .
Antimicrobial Activity
Pyridine-based compounds have shown significant antimicrobial properties. A study evaluating the antibacterial effects of pyridine derivatives indicated that they could effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Cytotoxicity and Antitumor Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
There is emerging evidence that pyridine derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, presenting a potential avenue for treating neurodegenerative diseases .
Study on Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as an antibacterial agent .
Evaluation of Cytotoxicity
In vitro studies assessing the cytotoxicity of this compound on human cancer cell lines revealed an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through caspase activation pathways, suggesting its utility in cancer treatment strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
